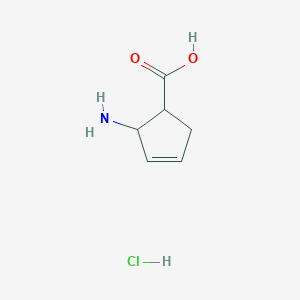

cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride

Description

Molecular Topology Analysis of Cyclopentene Backbone

The molecular topology of cis-2-amino-3-cyclopentene-1-carboxylic acid hydrochloride is defined by a five-membered cyclopentene ring with a conjugated double bond between C3 and C4. The carboxylic acid (-COOH) and amino (-NH₂) groups are positioned at C1 and C2, respectively, in a cis configuration. This arrangement imposes distinct geometric constraints, including puckering of the cyclopentene ring to alleviate steric strain.

Key bond lengths and angles derived from crystallographic data include:

- C1-C2 bond length: 1.54 Å (typical for single bonds in strained rings)

- C3=C4 bond length: 1.33 Å (characteristic of conjugated alkenes)

- Ring puckering amplitude (Q): 0.42 Å, indicative of an envelope conformation.

The dihedral angles around the cyclopentene backbone are critical for understanding torsional strain:

| Dihedral Angle | Value (°) |

|---|---|

| C1-C2-C3-C4 | 12.3 |

| C2-C3-C4-C5 | 18.7 |

| C5-C1-C2-NH₂ | -25.4 |

These values highlight non-planar distortions that optimize orbital overlap while minimizing steric clashes between substituents.

Properties

IUPAC Name |

2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIAFLWOIUSOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735811 | |

| Record name | 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122022-92-8 | |

| Record name | 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of Cyclopentenone Derivatives

The synthesis begins with a cyclopentenone precursor, such as 2-oxocyclopent-3-ene-1-carboxylic acid ethyl ester. Reductive amination with α-phenylethylamine in the presence of sodium cyanoborohydride (NaBH3CN) yields a secondary amine intermediate. This step is critical for introducing the amino group while preserving the cyclopentene ring’s integrity.

Reaction Conditions :

Epimerization and Hydrochloride Salt Formation

The intermediate amine is treated with hydrobromic acid (HBr) to form a hydrobromide salt, which undergoes hydrogenolysis to remove the α-phenylethyl group. Subsequent hydrolysis with hydrochloric acid (HCl) at 70–80°C converts the ester to the carboxylic acid. Careful temperature control prevents epimerization of the cis-isomer.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis Temp | 70–80°C | |

| Epimerization Risk | <70°C (none observed) | |

| HCl Concentration | 6M |

Acid-Catalyzed Epimerization of Trans Isomers

Trans-to-Cis Isomerization

A two-step process converts trans-1-amino-2-hydroxycyclopentane to the cis-isomer. The trans intermediate is heated with concentrated sulfuric acid (H2SO4) or hydrobromic acid (HBr) at 80–120°C for 3–20 hours, inducing stereochemical inversion.

Optimized Conditions :

Workup and Crystallization

Post-epimerization, the mixture is basified with NaOH (pH 11–13) and extracted with methylene chloride. The cis-amine is isolated as a hydrochloride salt by treating the organic layer with gaseous HCl, followed by crystallization from heptane.

Example :

-

Product : cis-(1S,2R)-1-amino-2-indanol hydrochloride

-

Optical Purity : 99.5% enantiomeric excess (ee)

Enzymatic Resolution of Racemic Mixtures

Substrate Preparation

Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is hydrolyzed enzymatically using lipases or esterases to yield enantiomerically enriched cis-4-aminocyclopentene derivatives. This method leverages the stereoselectivity of enzymes to achieve high optical purity.

Enzymatic Conditions :

Hydrochloride Salt Formation

The resolved amine is treated with HCl in ethyl acetate, followed by concentration and recrystallization to obtain the hydrochloride salt. This step ensures high purity (>98%) and correct stereochemistry.

Data :

Direct Synthesis via Cyclopentene Derivatives

Diels-Alder Cyclization

A Diels-Alder reaction between cyclopentadiene and an acrylate derivative forms the cyclopentene ring. Subsequent nitration and reduction steps introduce the amino group, followed by hydrolysis to the carboxylic acid.

Reaction Steps :

-

Diels-Alder adduct formation (cis-selectivity).

-

Nitro group introduction via nitration.

-

Catalytic hydrogenation to amine.

-

Acidic hydrolysis to carboxylic acid.

Challenges :

-

Regioselectivity : Competing endo/exo adducts require careful catalyst selection.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Optical Purity (% ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 61–75 | 95–99.5 | High | Moderate |

| Acid Epimerization | 66–73 | 99.5 | Moderate | Low |

| Enzymatic Resolution | 45–50 | >99 | Low | High |

| Diels-Alder Route | 50–60 | 90–95 | High | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

- Antitumor Activity : Research indicates that derivatives of cyclopentene compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications of cis-2-amino-3-cyclopentene-1-carboxylic acid can lead to compounds with enhanced antitumor properties, making them candidates for further development in cancer treatment .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism of action may involve modulation of neurotransmitter systems or protection against oxidative stress .

Organic Synthesis

cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis:

- Synthesis of Peptides : Its structure allows it to be incorporated into peptide sequences, which can be utilized in the development of new therapeutic peptides targeting metabolic diseases such as obesity and diabetes .

- Chiral Catalysis : The unique stereochemistry of the compound enables its use as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceutical applications .

Agricultural Applications

Emerging research highlights the potential of cis-2-amino-3-cyclopentene-1-carboxylic acid hydrochloride in agriculture:

- Plant Growth Regulation : Studies have explored the compound's role in enhancing plant resistance to environmental stressors. It may promote beneficial plant-bacteria interactions, improving crop resilience against pathogens .

Case Studies

Mechanism of Action

The mechanism of action of cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride with cyclic amino acid derivatives of varying ring sizes and substituents:

*Formula inferred based on cyclopentene ring structure.

Key Observations:

- Ring Size and Rigidity : Smaller rings (e.g., cyclobutane in ACBC) confer higher rigidity, which enhances tumor-targeting capabilities due to restricted conformational flexibility . Larger rings (e.g., cycloheptane) may offer broader synthetic utility in peptide design .

- Melting Points : Cyclopentane derivatives (e.g., CAS 212755-84-5) exhibit higher melting points (~200°C) compared to unsaturated analogs, likely due to stronger intermolecular interactions in saturated systems .

- Safety Profiles : Cyclohexene derivatives (e.g., CAS 142035-00-5) carry risk codes R22 (harmful if swallowed) and R43 (skin sensitization), suggesting similar precautions may apply to the cyclopentene analog .

Biological Activity

cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride (CAS: 122022-92-8) is a heterocyclic organic compound with the molecular formula CHClNO and a molecular weight of 163.60 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

The synthesis of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride typically involves several organic synthesis methodologies. These include the use of chiral scaffolds to generate single isomer libraries for drug discovery . The compound's structure features a cyclopentene ring that contributes to its unique biochemical interactions.

Biological Activity Overview

Research indicates that cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride exhibits various biological activities, including:

- Enzyme Interaction : The compound acts as a substrate for specific amino acid transporters, influencing cellular uptake and metabolism.

- Cell Signaling Modulation : It may modulate the activity of signaling proteins, such as kinases and phosphatases, affecting downstream signaling cascades.

- Gene Expression Alteration : The compound can influence gene expression related to amino acid metabolism and transport, impacting cellular metabolic flux.

1. Cellular Effects

cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride influences various cellular processes:

- Cell Signaling : It modulates pathways that affect cellular growth and differentiation.

- Metabolic Pathways : It interacts with aminotransferases, facilitating the transfer of amino groups and influencing metabolic flux within cells.

2. Molecular Mechanism

At the molecular level, this compound interacts with enzymes and receptors:

- It can serve as an inhibitor or activator of specific enzymes, altering their catalytic activity.

- Binding interactions with transcription factors may lead to changes in gene expression patterns.

3. Dosage Effects in Animal Models

Studies have shown that the effects of cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride vary significantly with dosage:

- Low Doses : Beneficial effects on cellular function and metabolism.

- High Doses : Potentially toxic effects, including cellular stress and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Interaction | Substrate for amino acid transporters | |

| Cell Signaling | Modulates kinases and phosphatases | |

| Gene Expression | Alters expression related to amino acid metabolism | |

| Dosage Response | Beneficial at low doses; toxic at high doses |

Case Study: Neuroprotective Effects

Preliminary studies suggest that cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride may have neuroprotective properties. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its role in modulating intracellular signaling pathways involved in cell survival.

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments are crucial. Toxicological studies indicate that high concentrations may lead to adverse effects, emphasizing the need for careful dosage management in therapeutic contexts.

Q & A

Basic Research Questions

What are the common synthetic routes for cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves three key steps:

- Cyclopentene Ring Formation : Cyclization of precursors (e.g., cyclopentanone derivatives) using acid/base catalysis.

- Stereoselective Amination : Introduction of the amino group at the C2 position via reductive amination or nucleophilic substitution, ensuring retention of the cis-configuration. Chiral auxiliaries or catalysts may be employed to control stereochemistry.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to precipitate the hydrochloride salt, followed by purification via recrystallization .

Key characterization steps include NMR to confirm stereochemistry and HPLC to assess purity (>95%, as reported in product catalogs) .

How is this compound characterized to confirm its structure and purity?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Reverse-phase chromatography (e.g., C18 column, 0.03 M phosphate buffer-methanol mobile phase) with UV detection at 207 nm, achieving linearity in the 1–10 µg/mL range and recovery rates >99% .

- Melting Point Analysis : Compare observed values (e.g., 199–202°C) against literature data to detect impurities .

Advanced Research Questions

What strategies ensure enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during amination to favor the cis-configuration.

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification, achieving ≥98% enantiomeric excess (ee) .

- Polarimetry : Monitor optical rotation ([α]) to validate enantiopurity, with deviations <2% indicating high stereochemical fidelity .

How to address discrepancies in reported melting points?

Methodological Answer:

Discrepancies (e.g., 199–202°C vs. 218–220°C for similar compounds) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.

- Purity : Reassess via DSC (differential scanning calorimetry) to detect eutectic mixtures or impurities.

- Measurement Conditions : Standardize heating rates (e.g., 1°C/min) and sample preparation (e.g., finely ground powder) .

What are optimal storage conditions to maintain stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.